molecular formula C16H14N4O3 B2713403 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797708-60-1

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Katalognummer: B2713403
CAS-Nummer: 1797708-60-1
Molekulargewicht: 310.313
InChI-Schlüssel: NHQCBWQEAGTSFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure analysis of the compound is not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” are not available in the search results .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity Prediction

The synthesis of compounds containing the 1,3,4-oxadiazole ring, including structures similar to "N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide", has been explored for predicting biological activity. A study by Kharchenko et al. (2008) discusses the one-pot condensation process leading to novel bicyclic systems and presents a prediction of biological activities for the synthesized compounds, indicating the method's potential for creating pharmacologically active molecules Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008).

Anticancer and Anti-Inflammatory Agents

Research by Gangapuram and Redda (2009) focuses on the synthesis of N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides as potential anti-inflammatory and anticancer agents. This work highlights the compound's role in the development of treatments for inflammation and cancer Gangapuram, M., & Redda, K. (2009).

Anti-Influenza Virus Activity

A novel approach to synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported by Hebishy et al. (2020), demonstrating significant antiviral activities against the H5N1 influenza virus. This study presents a new route for creating compounds with potent antiviral properties, potentially offering new avenues for antiviral drug development Hebishy, A., Salama, H. T., & Elgemeie, G. (2020).

Antimicrobial Screening

Desai et al. (2016) synthesized thiazole-based 1,3,4-oxadiazoles heterocycles, demonstrating considerable potential antibacterial and antifungal activities. This study underlines the antimicrobial potential of compounds related to "this compound", showcasing their application in combating microbial infections Desai, N., Bhatt, N., & Dodiya, A. (2016).

Antitubercular Activity

Nayak et al. (2016) explored the synthesis and antitubercular screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying lead molecules with promising antitubercular activities. This work emphasizes the role of 1,3,4-oxadiazole derivatives in developing new treatments for tuberculosis, highlighting their therapeutic potential Nayak, N., Ramprasad, J., & Dalimba, U. (2016).

Antioxidant Activity

Bondock, Adel, and Etman (2016) investigated the synthesis and antioxidant evaluation of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, identifying compounds with excellent antioxidant activity. This study provides insights into the compound's utility in combating oxidative stress-related diseases Bondock, S., Adel, S., & Etman, H. (2016).

Wirkmechanismus

The mechanism of action of “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” is not available in the search results .

Zukünftige Richtungen

The future directions for the research and development of “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” are not available in the search results .

Eigenschaften

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-11-19-20-15(22-11)10-18-16(21)12-5-4-6-13(9-12)23-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQCBWQEAGTSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.